molecular formula C26H30N4O2 B13500826 N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide

N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide

Cat. No.: B13500826
M. Wt: 430.5 g/mol
InChI Key: ITOPTOBYTMXCEV-UHFFFAOYSA-N
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Description

N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butylphenyl group, a tetrahydroindazole ring, and an acetamidobenzamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, sodium hydroxide for hydrolysis, and sulfuric acid for electrophilic substitution. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide is unique due to its combination of functional groups and structural features

Properties

Molecular Formula

C26H30N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

3-acetamido-N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]benzamide

InChI

InChI=1S/C26H30N4O2/c1-17(31)28-20-8-5-7-18(15-20)25(32)29-23-9-6-10-24-22(23)16-27-30(24)21-13-11-19(12-14-21)26(2,3)4/h5,7-8,11-16,23H,6,9-10H2,1-4H3,(H,28,31)(H,29,32)

InChI Key

ITOPTOBYTMXCEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCC3=C2C=NN3C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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